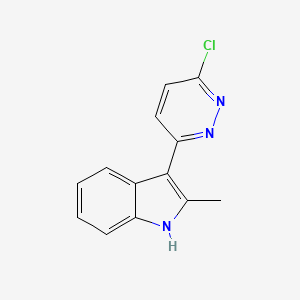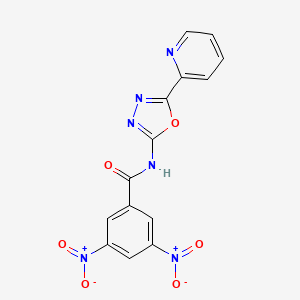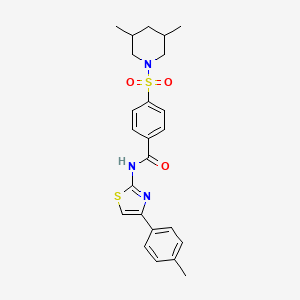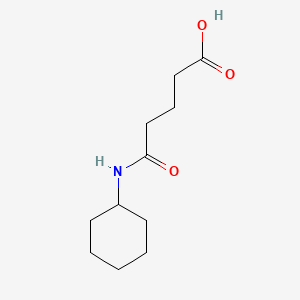
3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic organic compound with a molecular weight of 229.67 .
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes this compound, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . An improved procedure has been used for the synthesis of pyridazines bearing a ketone group and different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diaza–Wittig reaction as a key step . Different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.67 . The melting point is 270-272 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed synthetic pathways to indole derivatives, such as 1-methyl-1H-pyridazino[3,4-b]indoles, starting from halopyridazin-3(2H)-ones. The synthesis involves Suzuki cross-coupling reactions and subsequent ring closure via condensation, leading to compounds with potential antitrypanosomal activity (Riedl et al., 2006). Furthermore, the radiosynthesis of derivatives like SSR180575, a potent ligand for the TSPO receptor, underscores the chemical versatility and importance of pyridazinoindole compounds in developing diagnostic and therapeutic agents (Thominiaux et al., 2010).
Biological Activity and Applications
The biological activities of indolyl-substituted compounds have been extensively explored. For instance, indolyl-substituted 2(3H)-furanones and their derivatives have shown antimicrobial activities against a range of bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Abou-Elmagd et al., 2015). The pharmaceutical applications extend to the exploration of pyridazinoindoles for their antitumor properties, emphasizing the role of these compounds in cancer research and therapy development (Nguyen et al., 1990).
Expanding Chemical Space and Utility
Innovative synthetic methods, such as the ultrasound-assisted synthesis of organoselenium compounds, including 3-selanyl-1H-indoles, have been reported. These methods not only provide a rapid synthesis route but also reveal the antioxidant activities of these compounds, which can be pivotal in addressing oxidative stress-related diseases (Vieira et al., 2017). Additionally, the efficient synthesis of novel indolylpyridazinone derivatives with expected biological activity further demonstrates the broad applicability of these compounds in medicinal chemistry and drug design (Abubshait, 2007).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Based on the structure and properties of similar compounds, it could potentially influence a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound influences .
Propriétés
IUPAC Name |
3-(6-chloropyridazin-3-yl)-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-13(11-6-7-12(14)17-16-11)9-4-2-3-5-10(9)15-8/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOJSABXXIEZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)


![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)


![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)

![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)